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Compound of Interest

Compound Name: Tarafenacin

Cat. No.: B1681926

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarafenacin, also known as SVT-40776, is a potent and highly selective antagonist of the
muscarinic acetylcholine receptor M3 (M3R). This document provides a comprehensive
technical overview of Tarafenacin's chemical structure, physicochemical properties, and
pharmacological characteristics. It includes a summary of its binding affinity, selectivity, and
clinical trial data, alongside detailed experimental methodologies and visualizations of relevant
signaling pathways. This guide is intended to serve as a core resource for researchers and
professionals involved in the development of therapies targeting the muscarinic system.

Chemical Structure and Physicochemical Properties

Tarafenacin is a small molecule with the systematic IUPAC name [(3R)-1-
azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]jcarbamate. Its
chemical and physical properties are summarized in the table below.
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Property Value Source
Molecular Formula C21H20F4N20:2 PubChem
Molecular Weight 408.4 g/mol PubChem
[(3R)-1-azabicyclo[2.2.2]octan-
3-yl] N-(3-fluorophenyl)-N-
IUPAC Name [(3.,4,5- PubChem
trifluorophenyl)methyl]jcarbama
te
CAS Number 385367-47-5 PubChem
Synonyms SVT-40776, Tarafenacinum PubChem
Physical Description Solid (Predicted) PubChem

Melting Point Not available
Boiling Point Not available
Solubility Not available

Chemical Structure:

Pharmacological Properties
Mechanism of Action

Tarafenacin is a competitive antagonist of the muscarinic acetylcholine M3 receptor.[1] M3

receptors are predominantly located on smooth muscle cells, including the detrusor muscle of

the bladder, and are coupled to Gg/11 proteins. Antagonism of these receptors by Tarafenacin

leads to the inhibition of acetylcholine-induced smooth muscle contraction.

Pharmacodynamics

» Receptor Binding Affinity: Tarafenacin exhibits high affinity for the human M3 muscarinic

receptor with a reported inhibitory constant (Ki) of 0.19 nM.[2]

» Receptor Selectivity: In vitro studies have demonstrated that Tarafenacin is highly selective

for the M3 receptor over the M2 receptor, with a selectivity of approximately 200-fold.[2][3]
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This high selectivity is a key characteristic, as M2 receptors are involved in cardiac function,
and their blockade can lead to undesirable side effects. A comprehensive selectivity profile
across all muscarinic receptor subtypes (M1-M5) is not yet fully publicly available.

Pharmacokinetics (ADME)

Detailed preclinical and clinical pharmacokinetic data for Tarafenacin, including its absorption,
distribution, metabolism, and excretion, are not extensively published.

Signaling Pathways

As an M3 muscarinic receptor antagonist, Tarafenacin blocks the canonical Gg-coupled
signaling pathway initiated by acetylcholine. The following diagram illustrates this pathway.
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Caption: M3 Muscarinic Receptor Signaling Pathway and Tarafenacin's Point of Intervention.

Clinical Studies

A phase 2, multicentre, placebo-controlled, randomised, double-blind study was conducted to
evaluate the dose-response relationship, efficacy, and safety of Tarafenacin for the treatment
of overactive bladder (OAB).[1]

Study Design
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o Participants: Adult patients with OAB for at least 6 months, with an average of > 8
micturitions per day and = 3 incontinence episodes or a total of = 6 urgency episodes per 3
days.

 Intervention: Patients were randomized to receive either Tarafenacin 0.2 mg, Tarafenacin
0.4 mg, or a placebo daily for 12 weeks.

e Primary Endpoint: The primary objective was to compare the mean change in the number of
micturitions per 24 hours from baseline to 12 weeks.

Key Findings

Outcome Placebo Tarafenacin 0.2 mg  Tarafenacin 0.4 mg

Mean Decrease in -2.43 + 2.21 (p=0.033
o -1.77 £2.95 -1.92 + 2.45

Micturitions/24h vs placebo)

Most Common
Dry Mouth Dry Mouth
Adverse Event

The study concluded that Tarafenacin 0.4 mg significantly decreased the number of
micturitions in patients with OAB compared to placebo, and both doses were well tolerated.
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Screening & Enrollment
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Caption: Workflow of the Phase 2 Clinical Trial of Tarafenacin for Overactive Bladder.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor
Affinity

This protocol outlines a general method for determining the binding affinity of a compound like

Tarafenacin to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five
human muscarinic receptor subtypes (M1-M5).
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Materials:

e Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or
M5 receptors.

» Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [3H]-N-
methylscopolamine ([H]-NMS).

e Test Compound: Tarafenacin.

o Reference Compound: A high-concentration of a known non-selective antagonist (e.qg.,
atropine) to determine non-specific binding.

o Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

o Equipment: Cell culture supplies, centrifuge, 96-well filter plates, and a liquid scintillation
counter.

Method:

e Membrane Preparation:

o Culture the recombinant cells to a high density.

o Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the
membranes.

o Centrifuge the homogenate to pellet the cell membranes.

o Wash the membrane pellet with fresh buffer and resuspend to a known protein
concentration.

e Binding Assay:

o In a 96-well filter plate, add the following in triplicate:

» Afixed concentration of the radioligand ([BH]-NMS).
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» Arange of concentrations of the test compound (Tarafenacin).

» The prepared cell membrane suspension.

o For total binding wells, omit the test compound.

o For non-specific binding wells, add a high concentration of the reference compound
instead of the test compound.

o Incubate the plate to allow the binding to reach equilibrium.

e Separation and Detection:

o Rapidly filter the contents of each well through the filter plate to separate the bound from
the free radioligand.

o Wash the filters with cold assay buffer to remove any unbound radioligand.

o Add a scintillation cocktail to each well and quantify the radioactivity using a liquid
scintillation counter.

o Data Analysis:

o Calculate the specific binding at each concentration of the test compound by subtracting
the non-specific binding from the total binding.

o Plot the specific binding data against the logarithm of the test compound concentration to
generate a competition curve.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: General Workflow for a Radioligand Binding Assay.
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Conclusion

Tarafenacin is a promising M3 selective muscarinic receptor antagonist with demonstrated
efficacy in a phase 2 clinical trial for overactive bladder. Its high affinity and selectivity for the
M3 receptor suggest a favorable therapeutic profile with a potentially reduced risk of M2
receptor-mediated cardiac side effects. Further research is warranted to fully elucidate its
complete pharmacological profile, including a comprehensive selectivity panel, detailed
pharmacokinetic properties, and further clinical evaluation in larger patient populations. This
technical guide provides a foundational understanding of Tarafenacin for researchers and drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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